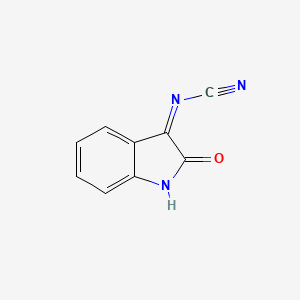![molecular formula C21H26O2Si B14282512 2-({[tert-Butyl(diphenyl)silyl]oxy}methyl)but-2-enal CAS No. 129144-88-3](/img/structure/B14282512.png)
2-({[tert-Butyl(diphenyl)silyl]oxy}methyl)but-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[tert-Butyl(diphenyl)silyl]oxy}methyl)but-2-enal is a compound that features a silyl ether protecting group, specifically the tert-butyldiphenylsilyl (TBDPS) group. This compound is often used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[tert-Butyl(diphenyl)silyl]oxy}methyl)but-2-enal typically involves the protection of a hydroxyl group using tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base such as pyridine or imidazole. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature. The resulting silyl ether is then subjected to further reactions to introduce the but-2-enal moiety .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-({[tert-Butyl(diphenyl)silyl]oxy}methyl)but-2-enal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The silyl ether group can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution, CrO₃ in pyridine.
Reduction: NaBH₄ in methanol, LiAlH₄ in ether.
Substitution: Fluoride ions (e.g., from tetrabutylammonium fluoride) to remove the silyl protecting group.
Major Products Formed
Oxidation: 2-({[tert-Butyl(diphenyl)silyl]oxy}methyl)but-2-enoic acid.
Reduction: 2-({[tert-Butyl(diphenyl)silyl]oxy}methyl)but-2-enol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-({[tert-Butyl(diphenyl)silyl]oxy}methyl)but-2-enal is used in a variety of scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly in the field of natural product synthesis.
Biology: In the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals due to its reactivity and stability.
Industry: Used in the production of fine chemicals and as a building block in material science.
Mécanisme D'action
The mechanism of action of 2-({[tert-Butyl(diphenyl)silyl]oxy}methyl)but-2-enal involves its reactivity as an aldehyde and a silyl ether. The aldehyde group can participate in nucleophilic addition reactions, while the silyl ether group provides stability and can be selectively removed under mild conditions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyldimethylsilyl (TBDMS) ethers: Similar in function but with different steric and electronic properties.
Triisopropylsilyl (TIPS) ethers: More resistant to acidic conditions but less commonly used due to bulkiness.
Trimethylsilyl (TMS) ethers: Easier to remove but less stable under acidic conditions.
Uniqueness
2-({[tert-Butyl(diphenyl)silyl]oxy}methyl)but-2-enal is unique due to the combination of the TBDPS protecting group and the but-2-enal moiety. The TBDPS group provides increased stability towards acidic hydrolysis and nucleophilic species, making it more versatile in various synthetic transformations .
Propriétés
Numéro CAS |
129144-88-3 |
|---|---|
Formule moléculaire |
C21H26O2Si |
Poids moléculaire |
338.5 g/mol |
Nom IUPAC |
2-[[tert-butyl(diphenyl)silyl]oxymethyl]but-2-enal |
InChI |
InChI=1S/C21H26O2Si/c1-5-18(16-22)17-23-24(21(2,3)4,19-12-8-6-9-13-19)20-14-10-7-11-15-20/h5-16H,17H2,1-4H3 |
Clé InChI |
WDTRRGOTMKNLJR-UHFFFAOYSA-N |
SMILES canonique |
CC=C(CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


phosphanium perchlorate](/img/structure/B14282431.png)

![2-[Butyl(2-chloroethyl)amino]ethanol;hydrochloride](/img/structure/B14282441.png)
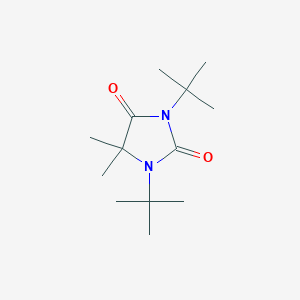
![4-[(E)-(4-Methylphenyl)diazenyl]-N-propylbenzamide](/img/structure/B14282451.png)
![4-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14282456.png)
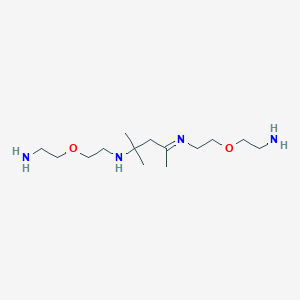
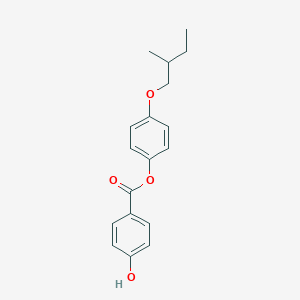
![11-{[Bis(2-methylpropoxy)phosphorothioyl]sulfanyl}undecanoic acid](/img/structure/B14282469.png)
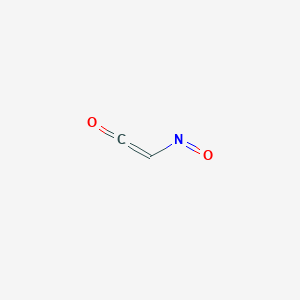

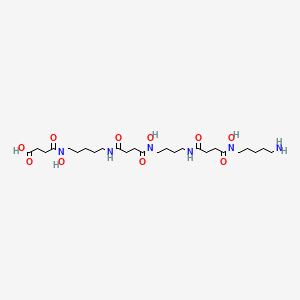
![N-Benzyl-3-[tri(propan-2-yl)silyl]-N-{3-[tri(propan-2-yl)silyl]prop-2-yn-1-yl}prop-2-yn-1-amine](/img/structure/B14282477.png)
